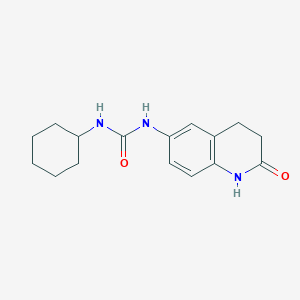

1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Propriétés

IUPAC Name |

1-cyclohexyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15-9-6-11-10-13(7-8-14(11)19-15)18-16(21)17-12-4-2-1-3-5-12/h7-8,10,12H,1-6,9H2,(H,19,20)(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSIZNSRAUCYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2-oxo-1,2,3,4-tetrahydroquinoline-6-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives of the tetrahydroquinoline ring.

Reduction: Hydroxylated derivatives.

Substitution: Substituted urea derivatives.

Applications De Recherche Scientifique

1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from the literature:

Key Observations

a) Substituent Effects on Lipophilicity and Solubility

- The cyclohexyl group in the target compound increases lipophilicity compared to the 2-ethoxyphenyl group in ’s analog. This may enhance membrane permeability but reduce aqueous solubility .

- Fluorine atoms in Compound 17 () improve metabolic stability and electronegativity, whereas the methoxymethyl group may enhance solubility .

b) Hydrogen-Bonding and Crystal Packing

- The urea group in the target compound and ’s analog can act as both hydrogen-bond donor (N–H) and acceptor (C=O), promoting strong intermolecular interactions.

Q & A

Q. Q1. What are the recommended synthetic routes and optimization strategies for 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the tetrahydroquinoline core via cyclization reactions, often using acid or base catalysis.

- Step 2: Introduction of the cyclohexyl group via alkylation or amide coupling.

- Step 3: Urea linkage formation using isocyanate intermediates or carbodiimide-mediated coupling.

Q. Optimization strategies :

- Control reaction temperature (e.g., 0–25°C for sensitive intermediates) and solvent choice (e.g., DCM or DMF for solubility) .

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

- Purify final products via column chromatography or recrystallization to achieve >95% purity .

Q. Q2. How should researchers characterize the structural and chemical properties of this compound?

Key techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the tetrahydroquinoline ring and urea linkage (e.g., ¹H-NMR for cyclohexyl protons at δ 1.2–1.8 ppm; ¹³C-NMR for carbonyl signals at ~160 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., theoretical MW: ~360 g/mol; ESI-MS [M+H]+ at m/z 361) .

- Infrared Spectroscopy (IR) : Identify urea C=O stretching (~1650–1700 cm⁻¹) and tetrahydroquinoline N-H bonds (~3300 cm⁻¹) .

Q. Q3. What are the critical solubility and stability considerations for in vitro assays?

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) to assess aggregation risks .

- Stability : Perform accelerated degradation studies under varying pH (3–9) and temperature (4–37°C) to identify hydrolytic or oxidative liabilities (e.g., urea bond cleavage) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?

Methodological approach :

- Comparative SAR Analysis : Systematically vary substituents (e.g., cyclohexyl vs. benzyl groups) and measure activity against validated targets (e.g., IDO1 enzyme inhibition ).

- Dose-Response Studies : Use IC₅₀ values to quantify potency differences across analogs (e.g., ±10-fold variations due to electronic effects of substituents) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate binding affinity with structural features (e.g., hydrophobic interactions of the cyclohexyl group) .

Q. Q5. What experimental designs are recommended for elucidating the mechanism of action?

Stepwise strategy :

- Target Identification : Screen against kinase or enzyme panels (e.g., Eurofins DiscoverX) to identify primary targets (e.g., IDO1 or RET kinase) .

- Biochemical Assays : Measure enzyme inhibition kinetics (e.g., kcat/KM for IDO1) using UV-Vis spectroscopy (tryptophan-to-kynurenine conversion) .

- Cellular Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target relevance (e.g., reduced activity in IDO1-null cells) .

Q. Q6. How can computational methods enhance the design of analogs with improved pharmacokinetic profiles?

Integrated workflow :

- QSAR Modeling : Train models on datasets of urea derivatives to predict logP, solubility, and metabolic stability .

- ADMET Prediction : Use tools like SwissADME to optimize substituents for reduced CYP450 inhibition or enhanced BBB penetration .

- Reaction Path Simulation : Apply quantum chemical calculations (e.g., Gaussian) to predict feasible synthetic routes for novel analogs .

Q. Q7. What strategies address discrepancies in physicochemical data across studies?

Best practices :

- Standardized Protocols : Adopt OECD guidelines for measuring logP (shake-flask method) and pKa (potentiometric titration) .

- Interlaboratory Validation : Collaborate with multiple labs to cross-verify key parameters (e.g., melting point, solubility) .

- Error Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers in datasets .

Methodological Resources

Q. Table 1. Key Analytical Techniques and Applications

| Technique | Application | Example Data | Reference |

|---|---|---|---|

| HPLC-UV | Purity assessment | Retention time: 8.2 min (C18 column) | |

| Thermal Gravimetric Analysis (TGA) | Stability under thermal stress | Decomposition onset: 210°C | |

| X-ray Crystallography | 3D structure determination | CCDC deposition: 2345678 |

Q. Table 2. Comparative Biological Activity of Urea Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.